1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling of the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, which can be facilitated by various coupling reagents and conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The triazole and azetidine rings, along with the trifluoromethyl group, contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-Triazol-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone: Lacks the azetidine ring, which may affect its biological activity and chemical properties.
1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is unique due to the combination of the triazole and azetidine rings with the trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(triazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-2-10(6-11)7-13(22)20-8-12(9-20)21-5-4-18-19-21/h1-6,12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWFYTNUDLDINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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